molecular formula C9H8F2O2 B6334701 2-(2,3-Difluorophenyl)[1,3]dioxolane CAS No. 773101-60-3

2-(2,3-Difluorophenyl)[1,3]dioxolane

Cat. No. B6334701
CAS RN: 773101-60-3
M. Wt: 186.15 g/mol
InChI Key: FVWVGDAFFWPCNC-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)[1,3]dioxolane is an organofluorine compound . It is used as an organic reagent .


Molecular Structure Analysis

The InChI code for 2-(2,3-Difluorophenyl)[1,3]dioxolane is 1S/C9H8F2O2/c10-7-3-1-2-6 (8 (7)11)9-12-4-5-13-9/h1-3,9H,4-5H2 . This indicates that the molecule consists of 9 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The molecular weight of 2-(2,3-Difluorophenyl)[1,3]dioxolane is 186.16 . It is a liquid at room temperature .

Scientific Research Applications

Protection of Carbonyl Compounds

  • 1,3-dioxolanes, like 2-(2,3-Difluorophenyl)[1,3]dioxolane, are used in the protection of ketones and aldehydes. For instance, 4-trimethylsilylmethyl-1,3-dioxolanes have been synthesized from unhindered ketones and aldehydes, offering a method for reversible protection of carbonyl compounds (Lillie & Avery, 1994).

Synthesis of Functionalized Compounds

  • Lithiation of 2-(chloroaryl)-2-methyl-1,3-dioxolanes and their use in synthesizing new ortho-functionalized acetophenone derivatives has been explored. This process involves treating the lithiated species with various electrophiles to produce these derivatives (Lukács, Porcs-Makkay, & Simig, 2003).

Polymerization Studies

  • 2-(2′,4′-Dichlorophenyl)-4-methylene-1,3-dioxolane has been polymerized using radical and cationic routes, with a proposed mechanism based on the analysis of resulting polymers. This highlights the potential of 1,3-dioxolanes in polymer chemistry (Morariu & Simionescu, 1994).

Enhanced Dielectric and Optical Properties

  • 1,3-Dioxolane-terminated liquid crystals, prepared via multi-step reactions, show increased dielectric anisotropy and birefringence. This suggests applications in liquid crystal technology and materials science (Chen et al., 2015).

Renewable Energy Applications

  • 2,3-Butanediol has been dehydrated to a mixture of dioxolanes like 2-ethyl-2,4,5-trimethyl-1,3-dioxolanes, which exhibit properties comparable to high octane gasoline. This points to potential applications in sustainable energy and fuel additives (Harvey, Merriman, & Quintana, 2016).

Applications in Heterocyclic Chemistry

  • The syntheses and reactions of five-membered heterocyclic ring systems containing 1,3-dioxolanes have been studied, indicating their importance in the development of novel pharmaceuticals and chemicals (Aitken, 1990).

Advanced Material Development

  • Perfluorinated monomers and precursors, including perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane, have been characterized using NMR techniques, highlighting their potential in material science and engineering (Zhang et al., 2013).

Safety and Hazards

The compound is classified as a warning under the GHS07 label . It may cause skin and eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(2,3-difluorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-7-3-1-2-6(8(7)11)9-12-4-5-13-9/h1-3,9H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWVGDAFFWPCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Difluorophenyl)[1,3]dioxolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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